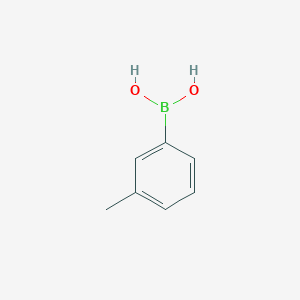

3-Tolylboronic acid

Vue d'ensemble

Description

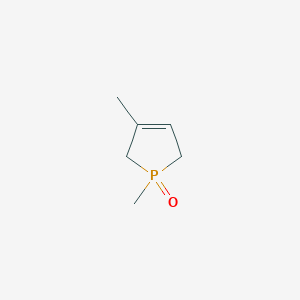

3-Tolylboronic acid, also known as 3-methylphenylboronic acid, is an organic compound commonly used as a reagent in organic synthesis. It is a colorless solid with an odor reminiscent of toluene. This compound is a versatile reagent used in a variety of reactions, including Suzuki-Miyaura cross-coupling, Heck reactions, and Stille reactions. It is also used in the synthesis of peptides and other compounds.

Applications De Recherche Scientifique

Cross-Coupling Reactions

3-Tolylboronic acid plays a significant role in cross-coupling reactions. It has been used in the synthesis of biaryls through cross-coupling reactions with aryl chlorides, catalyzed by NiCl2/Triphenylphosphine complexes (Inada & Miyaura, 2000). Similarly, it has been involved in reactions with chloropyridines and electron-deficient chloroarenes, catalyzed by polymer-bound PdCl 2 (Inada & Miyaura, 2000).

Fructose Sensing

This compound has been investigated for its potential as a fructose sensor. Its complex formation with D-fructose in both neutral nonaqueous and alkaline aqueous solutions was studied, revealing a variety of complexes that could be useful in fructose sensing technologies (Norrild & Eggert, 1996).

Conjugate Addition to α,β-Unsaturated Compounds

In the field of organic synthesis, this compound has been used in the rhodium-catalyzed conjugate addition to α,β-unsaturated ketones, esters, or amides in water, demonstrating its utility in aqueous media (Itooka, Iguchi, & Miyaura, 2001).

Synthesis of Biaryl-2-carboxylic Acids

A practical application of this compound is in the synthesis of 2-carboxyphenylboronic, which is useful for preparing biaryl-2-carboxylic acids using Suzuki coupling reactions (Tao, Goel, Singh, & Boykin, 2002).

3-Hydroxypropionic Acid Production

Research has shown that this compound can be used in the production of 3-hydroxypropionic acid, a significant platform chemical for the production of various industrial compounds. Several studies have been conducted on enhancing the production of 3-hydroxypropionic acid from glycerol (Tsuruno, Honjo, & Hanai, 2015); (Kumar, Ashok, & Park, 2013); (Raj, Rathnasingh, Jung, & Park, 2009); (Jung, Kang, Chu, Choi, & Cho, 2014); (Li, Wang, Ge, & Tian, 2016); (Chen, Huang, Wu, Wu, Zhang, & Liu, 2017); (Ashok, Raj, Ko, Sankaranarayanan, Zhou, Kumar, & Park, 2013); (Vidra & Németh, 2017).

Material Chemistry and Sensor Applications

Triarylboranes, including this compound, have found applications in material chemistry as emitters for organic light-emitting diodes (OLEDs), chemical sensors, and nonlinear optical materials. Their electron-accepting properties due to the empty p(pi) orbital on the boron center make them suitable for these applications (Hudson & Wang, 2009).

Biochemical Assays

In biochemical assays, this compound has been used in enzymic fluorometric continuous-flow assays for analyzing blood metabolites, demonstrating its utility in clinical chemistry (Lloyd, Burrin, Smythe, & Alberti, 1978).

Solubility Studies

Studies on the solubility of p-tolylboronic acid in carbon dioxide at elevated pressures have provided valuable data for its applications in chemical engineering and process optimization (Leeke, Santos, Seville, Al-Duri, Lee, & Holmes, 2004).

Biosynthetic Pathways Research

This compound has been a subject of interest in research on biosynthetic pathways for bio-based production of 3-hydroxypropionic acid, a key platform chemical for various industrial applications (Jiang, Meng, & Xian, 2009); (Liang, Sun, Zhang, Nie, Zhao, & Yang, 2022); (Seok, Yang, Choi, Lim, Choi, Kim, Park, Yoo, & Jung, 2018); (Kim, Kim, Park, & Seo, 2014).

Safety and Hazards

3-Tolylboronic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended .

Orientations Futures

Mécanisme D'action

Target of Action

3-Tolylboronic acid, also known as 3-Methylphenylboronic acid, is a biochemical reagent . It has been found to be an impurity of Eltrombopag , which is used to treat low blood platelet counts in adults with chronic immune (idiopathic) thrombocytopenia (ITP) . The primary target of Eltrombopag is the Metabotropic glutamate receptor 2 (mGluR2) , a therapeutic target for several neuropsychiatric disorders .

Mode of Action

It is known to be used in suzuki coupling reactions , which are a type of palladium-catalyzed cross-coupling reactions. These reactions are used to form carbon-carbon bonds by coupling boronic acids with organic halides .

Biochemical Pathways

It has been used in the synthesis of a potent negative allosteric modulator (nam) for mglur2 . This suggests that it may play a role in the modulation of glutamatergic neurotransmission .

Pharmacokinetics

It is known that the compound is slightly soluble in water , which may influence its bioavailability.

Result of Action

Its use in the synthesis of a potent nam for mglur2 suggests that it may contribute to the modulation of glutamatergic neurotransmission .

Action Environment

It is recommended to store the compound in a dark place, sealed, and at room temperature , suggesting that light, air, and temperature may affect its stability.

Analyse Biochimique

Cellular Effects

For instance, they can affect cell signaling pathways and gene expression .

Molecular Mechanism

Boronic acids are known to exert their effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Boronic acids are generally stable and resistant to degradation .

Metabolic Pathways

Boronic acids can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Boronic acids can potentially interact with various transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Boronic acids can potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

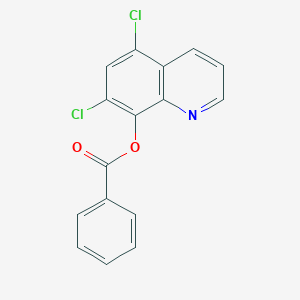

(3-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO2/c1-6-3-2-4-7(5-6)8(9)10/h2-5,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQCPCFFYBKRLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370054 | |

| Record name | 3-Tolylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17933-03-8 | |

| Record name | 3-Methylphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17933-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Tolylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can 3-methylphenylboronic acid be utilized to synthesize more complex metal-containing compounds?

A2: Yes, 3-methylphenylboronic acid can serve as a precursor for synthesizing boroxine-linked aluminum complexes. [] Researchers demonstrated that reacting LAlH(2) (L = HC(CMeNAr)(2), Ar = 2,6-iPr(2)C(6)H(3)) with 3-methylphenylboronic acid yields the compound LAl(μ-O). This demonstrates the potential of this boronic acid derivative in building blocks for complex metal-organic frameworks.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis[2-(trimethylsilyloxy)ethyl] Ether](/img/structure/B102230.png)

![[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II)](/img/structure/B102234.png)